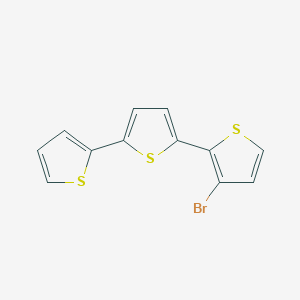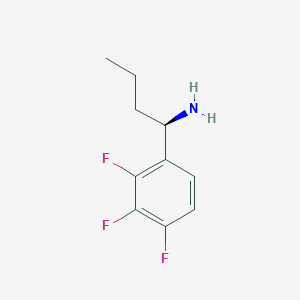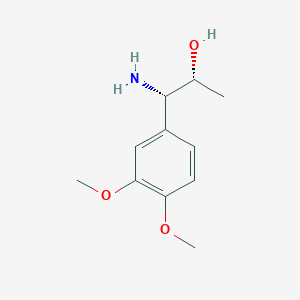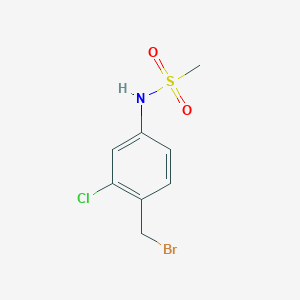
Tofacitinib impurity 69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tofacitinib impurity 69 is a chemical compound related to tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases. This compound is often studied to understand the purity and stability of tofacitinib formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tofacitinib impurity 69 involves several steps, including the acetylation of the N-nitrile on the piperidine ring. The synthetic route typically starts with benzyl-protected 4-methyl-piperidine-3-ketone, which undergoes reduction and ammoniation reactions. Subsequent steps include N-alkylation, hydrogenolysis debenzylation, and N-nitrile acetylation .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of organic solvents and alkaline reagents. The process includes stirring and dissolving the intermediate compounds in an organic solvent, followed by cooling and adding an alkaline reagent. The reaction mixture is then acidified and extracted to obtain the impurity .
Analyse Chemischer Reaktionen
Types of Reactions
Tofacitinib impurity 69 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Tofacitinib impurity 69 is used in various scientific research applications, including:
Chemistry: Studying the stability and purity of tofacitinib formulations.
Biology: Investigating the biological activity and potential side effects of impurities.
Medicine: Ensuring the safety and efficacy of tofacitinib as a therapeutic agent.
Industry: Quality control and process optimization in the production of tofacitinib
Wirkmechanismus
Tofacitinib impurity 69, like tofacitinib, is believed to interact with janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function. The compound inhibits the activity of janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2, thereby modulating immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tofacitinib: The parent compound, used for treating autoimmune diseases.
Baricitinib: Another janus kinase inhibitor with similar therapeutic applications.
Ruxolitinib: A janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.
Uniqueness
Tofacitinib impurity 69 is unique in its specific structural modifications, which may affect its pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for ensuring the safety and efficacy of tofacitinib formulations .
Eigenschaften
Molekularformel |
C15H23N5 |
|---|---|
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
N-[(3R,4R)-1-ethyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H23N5/c1-4-20-8-6-11(2)13(9-20)19(3)15-12-5-7-16-14(12)17-10-18-15/h5,7,10-11,13H,4,6,8-9H2,1-3H3,(H,16,17,18)/t11-,13+/m1/s1 |
InChI-Schlüssel |
JOLRUZHAEFJTLN-YPMHNXCESA-N |
Isomerische SMILES |
CCN1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C |
Kanonische SMILES |
CCN1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)


![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)



![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)




